3-Bromo-5-(4-methoxybenzyloxy)pyridine
Overview
Description
3-Bromo-5-(4-methoxybenzyloxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a pyridine ring substituted with a bromine atom and a methoxybenzyloxy group. This compound is commonly used in scientific experiments due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(4-methoxybenzyloxy)pyridine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzylboronic acid in the presence of a palladium catalyst.
Heck Reaction: In this method, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzyl vinyl ether in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzyl acetylene in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-methoxybenzyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(4-methoxybenzyloxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-5-(4-methoxybenzyloxy)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Bromo-5-(4-methoxybenzyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(4-methoxybenzyl)pyridine: This compound has a similar structure but lacks the oxygen atom in the methoxybenzyloxy group.
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound contains a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACELUBXQATRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626857 | |
Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-73-4 | |
Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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